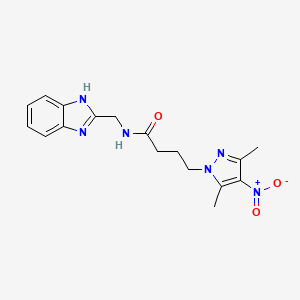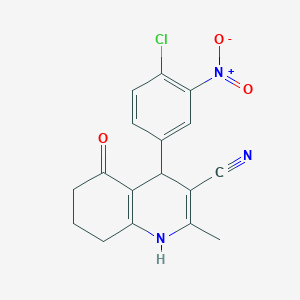![molecular formula C20H28N2O2S B11491127 5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11491127.png)
5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-TERT-BUTYL-2-(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, an isopropyl group, and a pyridine ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 5-TERT-BUTYL-2-(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the benzene sulfonamide core:
Attachment of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzene sulfonamide core under controlled conditions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
5-TERT-BUTYL-2-(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring, depending on the reaction conditions and the nature of the substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
5-TERT-BUTYL-2-(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific biological pathways or as a diagnostic tool in medical imaging.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-2-(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 5-TERT-BUTYL-2-(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds may include:
Benzene sulfonamides: These compounds share the sulfonamide core but differ in the nature of the substituents attached to the benzene ring.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can exhibit similar chemical properties but may differ in their biological activity or reactivity.
Tert-butyl and isopropyl substituted compounds: These compounds may have similar steric and electronic effects but differ in their overall structure and function.
The uniqueness of 5-TERT-BUTYL-2-(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N2O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-tert-butyl-2-propan-2-yl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-15(2)18-7-6-17(20(3,4)5)14-19(18)25(23,24)22-13-10-16-8-11-21-12-9-16/h6-9,11-12,14-15,22H,10,13H2,1-5H3 |
InChI Key |
USKDCTLNJLRBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11491046.png)
![1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B11491047.png)
![N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide](/img/structure/B11491057.png)

![N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11491064.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11491067.png)

![4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11491081.png)
![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B11491083.png)
![N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11491088.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11491091.png)
![7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11491095.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine](/img/structure/B11491097.png)
![methyl 6-(2,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11491102.png)
